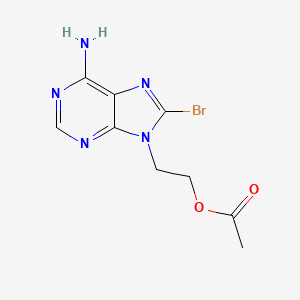
2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate" is a derivative of the purine family, which is a group of heterocyclic aromatic organic compounds. Purines are widely studied due to their role as components of DNA and RNA, where they function as the building blocks of genetic information. The specific compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the research.
Synthesis Analysis
The synthesis of purine derivatives can be complex, involving multiple steps and varying conditions. For instance, the synthesis of 2-Amino-6-cyclopropylamino-9H-purine, a key intermediate of abacavir, starts from ethyl cyanoacetate and involves nitrosation, cyclization, reduction, acylation, chlorination, and condensation steps, with an overall yield of about 39% . Although the exact synthesis route for "2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate" is not provided, it is likely to involve similar multi-step reactions, possibly including halogenation to introduce the bromo group and esterification to form the ethylacetate moiety.
Molecular Structure Analysis
The molecular structure of purine derivatives is characterized by a fused pyrimidine-imidazole ring system. The presence of various substituents, such as amino, bromo, and ethylacetate groups, can significantly alter the chemical behavior and properties of the molecule. The amino group at position 6 is a common feature in purine nucleosides and nucleotides, contributing to hydrogen bonding and molecular recognition processes. The bromo substituent at position 8 suggests potential reactivity for further chemical modifications, such as cross-coupling reactions.
Chemical Reactions Analysis
Purine derivatives can undergo a variety of chemical reactions. The paper on the synthesis of 2-(purin-6-yl)acetoacetic acid ethyl esters and related compounds demonstrates the use of S_NAr-based reactions for introducing functionalized carbon substituents or methyl groups at position 6 of the purine ring . This suggests that the bromo group in "2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate" could also be reactive under nucleophilic aromatic substitution conditions, allowing for the introduction of different substituents at this position.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives like "2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate" are influenced by their molecular structure. The presence of the amino group can increase water solubility due to its polarity and ability to form hydrogen bonds. The bromo group, on the other hand, is likely to increase the molecular weight and decrease solubility in polar solvents. The ethylacetate group could contribute to the overall lipophilicity of the compound. The exact properties would depend on the balance of these substituents and their spatial arrangement on the purine core.
Aplicaciones Científicas De Investigación
Synthesis Approaches
Acyclic Nucleoside and Nucleotide Analogs : The compound 2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate has been synthesized as part of studies on acyclic nucleoside and nucleotide analogs. This includes reactions of 8-bromoadenine derivatives and alkylation with diverse agents, yielding N9-substituted derivatives of 6-amino-7H-purin-8(9H)-one (Janeba, Holý, & Masojídková, 2000).
Catalyst-Free Synthesis Methods : A catalyst-free one-step synthesis method for 2-(purin-6-yl)acetoacetic acid ethyl esters and (purin-6-yl)acetates has been developed, which could potentially include the synthesis of 2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate (Qu et al., 2009).
Potential Applications
Antiviral and Anticancer Agents : Some studies have focused on the synthesis of purine derivatives for potential use as antiviral and anticancer agents. This includes the exploration of various substitutions on the purine ring, which could be relevant to the derivatives of 2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate (Temple, Kussner, & Montgomery, 1975).
Nucleotide Analogues for Biochemical Studies : The synthesis of acyclic nucleotide analogues derived from N3-substituted isoguanine, which may include 2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate derivatives, provides insights into the biochemical applications of these compounds (Alexander, Holý, Buděšínský, & Masojídková, 2000).
Spectroscopic Characterization for Chemotherapy : Synthesis and spectroscopic characterization of similar purine derivatives have been conducted for the potential chemotherapeutic treatment of cancer, suggesting applications in drug discovery and development (Ragavan et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
2-(6-amino-8-bromopurin-9-yl)ethyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN5O2/c1-5(16)17-3-2-15-8-6(14-9(15)10)7(11)12-4-13-8/h4H,2-3H2,1H3,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSBWJIBMAJTTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN1C2=NC=NC(=C2N=C1Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470967 |
Source


|
| Record name | ACETIC ACID 2-(6-AMINO-8-BROMO-PURIN-9-YL)-ETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate | |
CAS RN |
874903-79-4 |
Source


|
| Record name | ACETIC ACID 2-(6-AMINO-8-BROMO-PURIN-9-YL)-ETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1279545.png)

![8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine](/img/structure/B1279553.png)
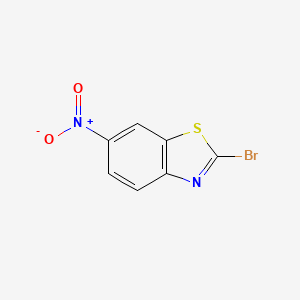
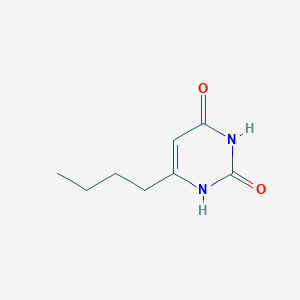

![8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine](/img/structure/B1279569.png)
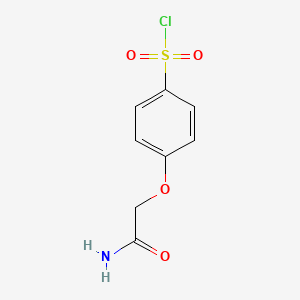
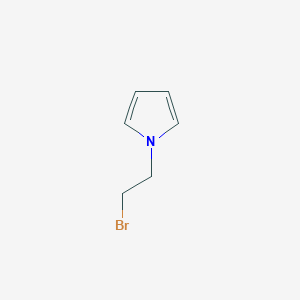
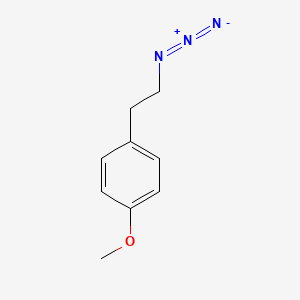
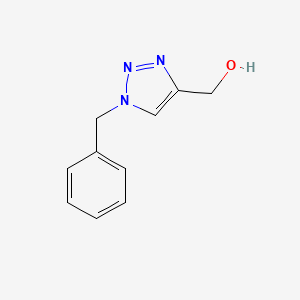
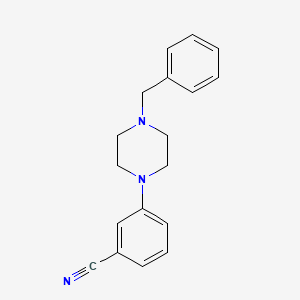
![4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1279579.png)